molecular formula C8H7BrClNO2 B8265832 Methyl 2-amino-4-bromo-3-chlorobenzoate

Methyl 2-amino-4-bromo-3-chlorobenzoate

Cat. No.: B8265832
M. Wt: 264.50 g/mol
InChI Key: MZQNFMUBRVGAOF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3-chlorobenzoate: is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-bromo-3-chlorobenzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.

    Halogenation: The nitro compound is then subjected to bromination and chlorination to introduce the bromo and chloro substituents.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like iron powder or palladium on carbon in the presence of hydrogen gas.

Major Products:

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-4-bromo-3-chlorobenzoate is used as an intermediate in organic synthesis, particularly in the synthesis of complex aromatic compounds.

Biology: In biological research, it is used to study the effects of halogenated aromatic compounds on biological systems.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the amino group allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Methyl 2-amino-4-chlorobenzoate
  • Methyl 2-amino-4-bromobenzoate
  • Methyl 2-amino-3-bromo-4-chlorobenzoate

Uniqueness: Methyl 2-amino-4-bromo-3-chlorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-amino-4-bromo-3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQNFMUBRVGAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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